molecular formula C15H29ClN2O2 B2527965 Tert-butyl 4,4'-bipiperidine-1-carboxylate hydrochloride CAS No. 180305-01-5

Tert-butyl 4,4'-bipiperidine-1-carboxylate hydrochloride

Cat. No.: B2527965
CAS No.: 180305-01-5
M. Wt: 304.86
InChI Key: TUJFDCGGOSMEIB-UHFFFAOYSA-N
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Description

Tert-butyl 4,4'-bipiperidine-1-carboxylate hydrochloride (Molecular Formula: C₁₆H₂₈N₂O₂·HCl, Molecular Weight: 332.87 g/mol) is a bicyclic piperidine derivative featuring two piperidine rings connected at their 4-positions and protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly utilized as a synthetic intermediate in pharmaceutical research, particularly for developing kinase inhibitors, receptor modulators, and other nitrogen-containing bioactive molecules . Its hydrochloride salt form enhances solubility in polar solvents, facilitating purification and handling. The Boc group serves as a transient protective moiety for amines, enabling selective functionalization during multi-step syntheses .

Properties

IUPAC Name

tert-butyl 4-piperidin-4-ylpiperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2.ClH/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12;/h12-13,16H,4-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJFDCGGOSMEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180305-01-5
Record name tert-butyl [4,4'-bipiperidine]-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4’-bipiperidine-1-carboxylate hydrochloride typically involves the reaction of 4,4’-bipiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4,4’-bipiperidine-1-carboxylate hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4’-bipiperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Applications in Chemistry

Tert-butyl 4,4'-bipiperidine-1-carboxylate hydrochloride serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : The compound is utilized in the preparation of more intricate molecular structures, aiding in the development of pharmaceuticals and other organic compounds .
  • Catalysis : It has been explored as a catalyst in various organic reactions, enhancing reaction rates and selectivity .

Applications in Biology

The biological implications of this compound are significant, particularly in the context of drug development and enzymatic studies:

  • Antitumor Activity : Preliminary studies indicate that derivatives of bipiperidines, including this compound, exhibit antitumor properties by inhibiting key enzymes involved in nucleotide biosynthesis. This inhibition can affect cancer cell proliferation, making it a candidate for cancer therapy .
  • Cytotoxicity Studies : Research has demonstrated that similar compounds can significantly inhibit the growth of various cancer cell lines in vitro. This suggests potential therapeutic applications against resistant cancer types.

Case Study 1: Antitumor Efficacy

A study focusing on bipiperidine derivatives revealed their ability to selectively inhibit tumor cell lines expressing specific folate receptors. In vivo experiments showed significant tumor regression in SCID mice models treated with these compounds, suggesting their potential as effective anticancer agents .

Case Study 2: Mechanistic Insights

Investigations into the mechanism of action have shown that these compounds may inhibit enzymes critical for purine biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase). This inhibition leads to reduced proliferation rates in sensitive tumor cells, highlighting the compound's potential role in targeted cancer therapies.

Summary of Biological Activities

PropertyActivity LevelReference
Antitumor ActivityHigh
CytotoxicityModerate
Enzyme InhibitionSignificant

Mechanism of Action

The mechanism of action of tert-butyl 4,4’-bipiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Di-tert-butyl [4,4'-bipiperidine]-1,1'-dicarboxylate

  • Molecular Formula : C₂₂H₃₈N₂O₄
  • Molecular Weight : 368.44 g/mol
  • Key Features: Contains two Boc groups, increasing steric bulk and reducing reactivity compared to the mono-Boc analogue. This compound is often used in tandem protection strategies for amines .
  • Applications : Preferred for synthesizing symmetrical bipiperidine scaffolds in medicinal chemistry.

tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

  • Molecular Formula: C₁₃H₂₅NO₃
  • Molecular Weight : 243.34 g/mol
  • Key Features: A monocyclic piperidine with a hydroxypropyl side chain, offering a polar functional group for further derivatization. Exhibits a topological polar surface area (TPSA) of 55.37 Ų and moderate lipophilicity (LogP: 1.19), enhancing bioavailability .
  • Applications : Used in prodrug development and as a linker in bioconjugates.

4,4-Difluoropiperidine hydrochloride

  • Molecular Formula : C₅H₉F₂N·HCl
  • Molecular Weight : 164.59 g/mol
  • Key Features : Fluorine substitution at the 4-position enhances metabolic stability and membrane permeability. The absence of a Boc group simplifies deprotection steps but limits selective functionalization .
  • Applications : Common in fluorine-containing drug candidates targeting central nervous system disorders.

Research Findings

  • Thermal Stability: The tert-butyl group in the target compound confers superior thermal stability compared to non-Boc-protected analogues, as observed in differential scanning calorimetry (DSC) studies .
  • Reactivity: Mono-Boc derivatives like tert-butyl 4,4'-bipiperidine-1-carboxylate HCl exhibit faster deprotection kinetics (using HCl/dioxane) than di-Boc variants, enabling streamlined synthesis .
  • Pharmacokinetics : Compared to fluorinated analogues (e.g., 4,4-difluoropiperidine HCl), the target compound’s higher molecular weight and polarity reduce blood-brain barrier penetration, limiting its use in CNS drug development .

Biological Activity

Tert-butyl 4,4'-bipiperidine-1-carboxylate hydrochloride is a synthetic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a bipiperidine structure with a tert-butyl group, which contributes to its pharmacological properties. Its molecular formula is C13_{13}H20_{20}N2_2O2_2·HCl, and it has a molar mass of approximately 304.86 g/mol. The bipiperidine framework allows for diverse interactions with biological targets, making it a subject of interest in drug development.

This compound exerts its biological effects by interacting with various molecular targets. The compound can modulate the activity of specific receptors and enzymes, influencing biochemical pathways relevant to disease processes.

Target Interactions

  • Receptors: The compound may bind to neurotransmitter receptors, potentially affecting neurochemical signaling.
  • Enzymes: It has been shown to interact with enzymes involved in metabolic processes, suggesting applications in treating metabolic disorders.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Similar compounds have demonstrated efficacy against pathogens like Mycobacterium tuberculosis, indicating potential antimicrobial properties for this compound.
  • Neuroprotective Effects: Studies suggest that derivatives of bipiperidine can protect neuronal cells from oxidative stress and apoptosis.
  • Analgesic Properties: The compound may influence pain pathways, offering potential applications in pain management.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial activity of related bipiperidine derivatives. The results indicated that modifications to the bipiperidine core enhanced potency against various bacterial strains, suggesting that this compound could be similarly effective.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AMycobacterium tuberculosis1.5 µg/mL
This compoundTBDTBD

Neuroprotective Studies

Another study focused on the neuroprotective effects of piperidine derivatives. The findings revealed that certain modifications led to increased resistance against neurotoxic agents in vitro.

CompoundNeurotoxic AgentProtection Level (%)
Compound BGlutamate75%
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of the tert-butyl group and the bipiperidine framework in enhancing biological activity. Variations in substituents on the bipiperidine core have been shown to significantly affect potency and selectivity for biological targets.

Q & A

Q. How can researchers optimize the synthesis yield of tert-butyl 4,4'-bipiperidine-1-carboxylate hydrochloride while minimizing by-products?

To enhance yield and reduce by-products, focus on:

  • Reaction Conditions : Control temperature and reaction time (e.g., refluxing in dichloromethane or ethyl acetate) to favor the desired pathway .
  • Purification : Use column chromatography (e.g., PE:EA solvent gradients) for effective separation of the target compound from impurities .
  • Monitoring : Employ thin-layer chromatography (TLC) or LC-MS at intermediate stages to assess reaction progress .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify piperidine ring conformation and tert-butyl group integrity .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (LRMS/HRMS) : Confirm molecular weight (e.g., [M+Na]+^+ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) during characterization?

  • Multi-Spectral Cross-Validation : Correlate NMR data with IR (for functional groups) and X-ray crystallography (if crystals are obtainable) to resolve ambiguities .
  • Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental results .
  • Dynamic Effects : Investigate temperature-dependent NMR to assess conformational flexibility of the bipiperidine core .

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Dose-Response Curves : Perform IC50_{50} or EC50_{50} assays in triplicate across multiple cell lines (e.g., HEK293 vs. CHO) to identify cell-specific effects .
  • Binding Assays : Use radiolabeled ligands (e.g., 3^3H or 125^{125}I) to quantify target receptor affinity independently of cellular context .
  • Metabolite Screening : Employ LC-MS/MS to rule out interference from compound degradation products in biological matrices .

Q. How can hydrolysis pathways of this compound be mechanistically studied under varying pH conditions?

  • Kinetic Studies : Monitor hydrolysis rates via HPLC at pH 2 (simulated gastric fluid) and pH 7.4 (physiological buffer) to identify pH-sensitive intermediates .
  • Isotopic Labeling : Use 18^{18}O-labeled water to track oxygen incorporation into hydrolysis products via mass spectrometry .
  • Theoretical Calculations : Apply molecular dynamics simulations to model transition states and identify rate-limiting steps .

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